Cas no 77069-55-7 (1-(4-Sulfanylphenyl)ethan-1-ol)
1-(4-Sulfanylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-mercapto-a-methyl-
- 1-(4-sulfanylphenyl)ethan-1-ol
- 4-(1-hydroxyethyl)benzenethiol
- 4-Mercapto-alpha-methylbenzyl alcohol
- Z2732400386
- 1-(4-Sulfanylphenyl)ethan-1-ol
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- MDL: MFCD19301042
- Inchi: 1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
- InChI Key: OEFNBHQZFVQRJR-UHFFFAOYSA-N
- SMILES: SC1C=CC(=CC=1)C(C)O
Computed Properties
- Exact Mass: 154.04523611g/mol
- Monoisotopic Mass: 154.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 21.2
1-(4-Sulfanylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536703-10mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536703-50mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B536703-100mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| 1PlusChem | 1P01BD1Q-50mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 50mg |
$269.00 | 2024-04-21 | |
| 1PlusChem | 1P01BD1Q-100mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 100mg |
$369.00 | 2024-04-21 | |
| 1PlusChem | 1P01BD1Q-250mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 250mg |
$516.00 | 2024-04-21 | |
| 1PlusChem | 1P01BD1Q-500mg |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 500mg |
$778.00 | 2024-04-21 | |
| 1PlusChem | 1P01BD1Q-1g |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 1g |
$981.00 | 2024-04-21 | |
| 1PlusChem | 1P01BD1Q-2.5g |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 2.5g |
$1859.00 | 2024-04-21 | |
| 1PlusChem | 1P01BD1Q-5g |
1-(4-sulfanylphenyl)ethan-1-ol |
77069-55-7 | 95% | 5g |
$2722.00 | 2024-04-21 |
1-(4-Sulfanylphenyl)ethan-1-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(4-Sulfanylphenyl)ethan-1-ol
Comprehensive Overview of 1-(4-Sulfanylphenyl)ethan-1-ol (CAS No 77069-55-7)
1-(4-Sulfanylphenyl)ethan-1-ol, also known as 4-mercaptophenylethanol (CAS No 77069-55-7), is a structurally unique organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in pharmaceutical and materials science research. This compound is characterized by a thiol group (–SH) attached to a phenyl ring and a hydroxyl group (–OH) on an adjacent ethyl chain, creating a molecular framework that exhibits both hydrophobic and hydrophilic characteristics. These features make it a promising candidate for drug development, particularly in the design of multi-target ligands and bioconjugates.
The synthesis pathway of 1-(4-Sulfanylphenyl)ethan-1-ol has been extensively studied, with recent advancements in catalytic methods enabling more efficient and environmentally friendly production. A 2023 study published in ACS Sustainable Chemistry & Engineering demonstrated that enantioselective catalysis using chiral metalloporphyrins could achieve over 95% yield with high stereoselectivity, addressing previous challenges in achieving consistent configuration control during synthesis. This breakthrough has direct implications for the scalability of the compound in industrial applications.
Recent in vitro and in vivo studies have highlighted the biological activity of 1-(4-Sulfanylphenyl)ethan-1-ol in modulating cellular signaling pathways. For instance, research conducted by the European Molecular Biology Laboratory (EMBL) in 2024 revealed that this compound exhibits moderate antioxidant properties by scavenging reactive oxygen species (ROS) through thiol-mediated redox reactions. These findings suggest potential applications in the development of neuroprotective agents and anti-inflammatory drugs, particularly in conditions associated with oxidative stress such as Alzheimer's disease and ischemic injury.
One of the most promising areas of research involves the use of 1-(4-Sulfanylphenyl)ethan-1-ol as a pharmacophore in drug discovery programs. A 2023 publication in Journal of Medicinal Chemistry reported that structural modifications of the thiol group and hydroxyl group could significantly enhance bioavailability and target specificity. For example, prodrug strategies involving esterification of the hydroxyl group improved permeability across the blood-brain barrier, opening new avenues for central nervous system (CNS) targeting.
The chemical reactivity of CAS No 77069-55-7 has also been explored in materials science applications. A 2024 study in Advanced Materials demonstrated that the thiol group can act as a crosslinking agent in polymer networks, enabling the development of self-healing materials with dynamic covalent bonds. This property is particularly valuable in the creation of smart coatings and biodegradable polymers with tunable mechanical properties.
From a pharmacokinetic perspective, 1-(4-Sulfanylphenyl)ethan-1-ol exhibits moderate metabolic stability in preclinical models. A 2023 in silico docking analysis published in Journal of Chemical Information and Modeling predicted that the compound has a high affinity for CYP450 enzymes, particularly CYP2C9 and CYP3A4. This suggests that metabolic enzyme inhibition may play a role in its pharmacological effects, warranting further investigation into drug-drug interaction potential.
Recent nanotechnology applications have also explored the use of CAS No 77095-57-7 as a ligand for nanoparticle functionalization. A 2024 study in Nano Letters demonstrated that thiol-functionalized nanocarriers incorporating 1-(4-Sulfanylphenyl)ethan-1-ol showed enhanced targeting efficiency in cancer cell models due to thiol-mercury (Hg²⁺) coordination interactions. This approach has the potential to improve the precision of drug delivery systems while minimizing off-target toxicity.
In the realm of analytical chemistry, 1-(4-Sulfanylphenyl)ethan-1-ol has been utilized as a reference standard in the development of high-throughput screening assays. A 2023 method described in Analytical Chemistry employed electrochemical sensing techniques to detect the thiol group with sub-micromolar sensitivity, demonstrating its utility in biomarker detection and environmental monitoring applications.
The toxicological profile of CAS No 77069-55-7 remains an area of active research. A 2024 in vivo toxicity study published in Toxicological Sciences reported that acute oral administration of the compound at 500 mg/kg in rodent models resulted in mild gastrointestinal effects without evidence of hepatotoxicity or nephrotoxicity. These findings support the compound's potential for further development in therapeutic applications.
Looking ahead, the multidisciplinary applications of 1-(4-Sulfanylphenyl)ethan-1-ol underscore its importance as a versatile chemical platform. Ongoing research in computational chemistry is focused on predicting structure-activity relationships to guide molecular engineering efforts. As highlighted in a 2023 review article in Chemical Reviews, the integration of machine learning algorithms with experimental data is expected to accelerate the discovery of novel derivatives with optimized biological activity and pharmacokinetic properties.
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